molecular formula C10H10BrClF2O B14054198 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene

1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene

Cat. No.: B14054198
M. Wt: 299.54 g/mol
InChI Key: YDRSTRLXKRBOSD-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O It is a derivative of benzene, featuring a bromopropyl group, a chloro group, and a difluoromethoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Chlorination: The chloro group is introduced via a chlorination reaction, often using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Difluoromethoxylation: The difluoromethoxy group is added using difluoromethyl ether or a similar reagent under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated organic compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic substitution or elimination. The chloro and difluoromethoxy groups can influence the compound’s reactivity and stability. Molecular targets and pathways involved in biological systems may include interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropyl)-3-chloro-2-(difluoromethoxy)benzene include:

    1-(3-Bromopropyl)-benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.

    3-Chloro-2-(difluoromethoxy)benzene:

    1-(3-Bromopropyl)-3-chloro-benzene: Lacks the difluoromethoxy group, leading to variations in its properties and applications.

Properties

Molecular Formula

C10H10BrClF2O

Molecular Weight

299.54 g/mol

IUPAC Name

1-(3-bromopropyl)-3-chloro-2-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10BrClF2O/c11-6-2-4-7-3-1-5-8(12)9(7)15-10(13)14/h1,3,5,10H,2,4,6H2

InChI Key

YDRSTRLXKRBOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)F)CCCBr

Origin of Product

United States

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